molecular formula C17H9FN2O3 B2767933 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 884988-40-3

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B2767933
CAS RN: 884988-40-3
M. Wt: 308.268
InChI Key: DXJRNSUFUZKSLH-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a type of organic compound. It is related to crystalline forms of 3-[5-(2-fluorophenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid . This compound is used in pharmaceutical compositions and dosage forms . It is used for the treatment, prevention, or management of diseases ameliorated by modulation of premature translation termination or nonsense-mediated mRNA decay .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, a study on the synthesis of fluorophenyl-isoxazole-carboxamide derivatives involved the design and synthesis of a novel series of these derivatives . The anticancer activities of these compounds were evaluated against various cancer cell lines .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques. For instance, the structure of a synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, a study on the anti-inflammatory and analgesic activity of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones involved the condensation between the appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione and 3-(2-bromoacetyl)-2H-chromen-2-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, the molecular weight of a similar compound, Ethyl 3-(4-fluorophenyl)-[1,2,4]oxadiazole-5-carboxylate, is 236.2 .

Scientific Research Applications

Antimicrobial Activity

Studies have shown that certain derivatives of this compound exhibit significant antimicrobial properties. For instance, Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives displayed considerable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013). Another study found that oxadiazole derivatives, including those with fluorophenyl groups, showed remarkable anti-TB activity and superior anti-microbial activity (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Optical and Fluorescence Applications

Research into the optical and fluorescence properties of these compounds has revealed potential applications in materials science. Novel 3-(2,2 a ,3-triazacyclopenta[jk]fluoren-1-yl)-2H-chromen-2-one derivatives were synthesized, showing excellent nonlinear optical properties, indicating potential for use in optical switching and waveguides (García et al., 2016). Additionally, the synthesis of 2-{5-[2- arylethenyl]-1,3,4-oxadiazol-2-yl}-3H-benzo[f]chromen-3-ones was reported, highlighting their sensitivity and practical utility as fluorescent brighteners (Rajesha, Kiran Kumar, Naik, & Mahadevan, 2013).

Material Science and Polymers

New fluorinated poly(1,3,4-oxadiazole-ether-imide)s were prepared by solution polycondensation reaction, demonstrating high thermal stability and potential for creating thin, pinhole-free coatings on silicon wafers, with some polymers exhibiting blue fluorescence (Hamciuc, Hamciuc, & Brumǎ, 2005).

Chemical Genetics and Apoptosis Induction

In the realm of chemical genetics, 3-aryl-5-aryl-1,2,4-oxadiazoles were identified as potent apoptosis inducers, demonstrating the utility of chemical genetics in anticancer drug research and the identification of molecular targets (Cai, Drewe, & Kasibhatla, 2006).

Safety and Hazards

The safety and hazards of similar compounds can be analyzed using various techniques. For instance, a safety data sheet for a similar compound, 3-(4-FLUORO-PHENYL)-PYRROLIDINE, recommends avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions of research on similar compounds involve various areas. For instance, a study on the synthesis of organofluorine compounds, including pyrazoles, highlighted the demand for the incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules . This is due to the enhancement of the ability of these molecules to permeate through biological membranes, increase the strength of binding to target receptors, and improve metabolic stability .

properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN2O3/c18-12-7-5-10(6-8-12)15-19-16(23-20-15)13-9-11-3-1-2-4-14(11)22-17(13)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJRNSUFUZKSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

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